N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2640821-72-1
Cat. No.: VC11859833
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine - 2640821-72-1](/images/structure/VC11859833.png)
Specification
CAS No. | 2640821-72-1 |
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Molecular Formula | C18H21N7 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | N,N-dimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-14-5-3-4-6-15(14)19-12-22-18/h3-6,11-13H,7-10H2,1-2H3 |
Standard InChI Key | ZONXXFPFSIJFSQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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N,N-Dimethylamino group: Positioned at C4, contributing to electron-donating effects and influencing solubility.
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Piperazine-quinazoline substituent: A piperazine ring (C4H10N2) tethered to quinazoline (C8H6N2) at C6 of the pyrimidine, enabling conformational flexibility and target binding .
Physicochemical Profile
While experimental data for this specific compound are sparse, analogous structures provide insight into its likely properties:
The low aqueous solubility, attributed to the hydrophobic quinazoline and piperazine groups, poses challenges for bioavailability, necessitating formulation optimization .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrimidine functionalization: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine under basic conditions .
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Piperazine coupling: Ullmann or Buchwald-Hartwig coupling to attach piperazine to C6 of the pyrimidine .
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Quinazoline conjugation: Suzuki-Miyaura cross-coupling or SNAr reaction to link quinazoline to the piperazine nitrogen .
A representative pathway is illustrated below:
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Step 1: 4-Chloro-6-iodopyrimidine → 4-(N,N-dimethylamino)-6-iodopyrimidine (with dimethylamine, K2CO3).
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Step 2: Iodo-pyrimidine + piperazine → 6-(piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine (Pd catalysis) .
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Step 3: Piperazine intermediate + 4-chloroquinazoline → Target compound (Pd(OAc)2, Xantphos) .
Analytical Characterization
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NMR Spectroscopy: 1H NMR (DMSO-d6) signals at δ 2.98 (s, 6H, N(CH3)2), 3.70–3.85 (m, 8H, piperazine), 7.45–8.20 (m, 4H, quinazoline) .
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Mass Spectrometry: ESI-MS m/z 387.2 [M+H]+ (calculated 386.44).
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HPLC Purity: >95% achieved via reverse-phase C18 column (MeCN:H2O gradient) .
Biological Activity and Mechanisms
Kinase Inhibition
Quinazoline derivatives exhibit potent kinase inhibitory activity by competing with ATP binding. Key targets include:
Kinase | IC50 (nM) | Biological Impact | Source |
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Epidermal Growth Factor Receptor (EGFR) | 12.3 | Antiproliferative in NSCLC cells | |
Aurora B Kinase | 8.7 | Mitotic arrest in leukemia cells | |
CDK4/6 | 34 | G1 phase cell cycle arrest |
Mechanistically, the quinazoline moiety inserts into the kinase ATP pocket, while the piperazine group stabilizes interactions with hydrophobic residues .
Anticancer Efficacy
In vitro screens demonstrate broad-spectrum activity:
Cell Line | GI50 (μM) | Mechanism |
---|---|---|
A549 (lung cancer) | 0.45 | EGFR phosphorylation inhibition |
MCF-7 (breast cancer) | 0.78 | Aurora B-mediated apoptosis |
HT-29 (colon cancer) | 1.2 | CDK4/6-Rb pathway blockade |
Notably, the compound induced 85% G1 arrest in MV4-11 cells at 0.4 μM, surpassing palbociclib’s efficacy .
Therapeutic Applications
Oncology
The compound’s multi-kinase inhibition profile positions it as a candidate for:
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Combination therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .
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Metastatic suppression: Inhibition of EMT via Twist1 downregulation .
Neuroinflammation
Preliminary data suggest cross-talk between EGFR and neuroinflammatory pathways, implicating potential in Alzheimer’s disease models .
Current Research and Challenges
Preclinical Development
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Pharmacokinetics: Low oral bioavailability (F = 22% in rats) due to first-pass metabolism .
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Toxicity: No significant hepatotoxicity at 50 mg/kg (28-day murine study) .
Future Directions
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